molecular formula C9H13ClN2O B14850812 1-Tert-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde

1-Tert-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B14850812
M. Wt: 200.66 g/mol
InChI Key: RFINUCQYCFBQOH-UHFFFAOYSA-N
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Description

1-Tert-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorine atom, and a methyl group attached to a pyrazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: 1-Tert-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Tert-butyl-5-chloro-3-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Tert-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

  • 1-Tert-butyl-3-methyl-1H-pyrazole-4-carbaldehyde
  • 1-Tert-butyl-5-chloro-1H-pyrazole-4-carbaldehyde
  • 1-Tert-butyl-3-methyl-5-chloro-1H-pyrazole

Comparison: 1-Tert-butyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the tert-butyl and chlorine substituents on the pyrazole ring enhances its stability and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

1-tert-butyl-5-chloro-3-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H13ClN2O/c1-6-7(5-13)8(10)12(11-6)9(2,3)4/h5H,1-4H3

InChI Key

RFINUCQYCFBQOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C(C)(C)C

Origin of Product

United States

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